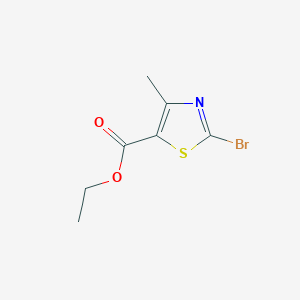

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Description

The exact mass of the compound Ethyl 2-bromo-4-methylthiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-bromo-4-methylthiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-4-methylthiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBIOWPDDZPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384968 | |

| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-83-0 | |

| Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in the realms of pharmaceutical and agrochemical synthesis. Its unique molecular architecture, featuring a reactive bromine atom on the thiazole ring, renders it an invaluable intermediate for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant role in drug development, particularly as a key precursor to the gout medication Febuxostat.

Core Chemical Properties

A summary of the key physicochemical properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈BrNO₂S | [1][2] |

| Molecular Weight | 250.12 g/mol | [1][2] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 63-71 °C | [1] |

| CAS Number | 22900-83-0 | [1][2] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is most commonly achieved through a two-step process starting from ethyl acetoacetate and thiourea. The initial step involves the formation of the thiazole ring, yielding Ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then converted to the target compound via a diazotization-bromination reaction. An alternative one-pot synthesis has also been developed for improved efficiency.

Two-Step Synthesis Pathway

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This step involves the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

-

Reactants: Ethyl acetoacetate, Thiourea, and a halogenating agent (e.g., Iodine or N-bromosuccinimide).

-

Procedure Outline:

-

Ethyl acetoacetate and thiourea are reacted in the presence of a halogen.

-

The reaction mixture is typically heated to facilitate cyclization.

-

The resulting product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated and purified.

-

Step 2: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

The amino group of the intermediate is replaced with a bromine atom via a Sandmeyer-type reaction.

-

Reactants: Ethyl 2-amino-4-methylthiazole-5-carboxylate, a diazotizing agent (e.g., sodium nitrite), and a bromine source (e.g., copper(I) bromide in hydrobromic acid).

-

Procedure Outline:

-

The amino-thiazole intermediate is dissolved in an acidic solution and cooled to low temperatures (typically 0-5 °C).

-

A solution of sodium nitrite is added dropwise to form the diazonium salt.

-

This diazonium salt solution is then added to a solution containing the bromine source to yield the final product.

-

The product is isolated through extraction and purified by recrystallization or chromatography.

-

A reported optimization of this two-step process resulted in a total yield of 33.6%, making it a viable route for industrial production.[3]

Role in Drug Development: The Synthesis of Febuxostat

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a critical intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. The bromine atom serves as a handle for introducing the substituted phenyl group characteristic of the Febuxostat molecule, typically via a Suzuki coupling reaction.

References

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS: 22900-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique structural motif, featuring a reactive bromine atom on the thiazole core, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its significant applications, particularly in the development of novel therapeutics. The document highlights its role as a key intermediate in the synthesis of the anti-gout medication febuxostat and discusses the broader implications of thiazole derivatives in targeting critical signaling pathways in oncology.

Chemical and Physical Properties

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a pale yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 22900-83-0 | [1][2][3] |

| Molecular Formula | C₇H₈BrNO₂S | [1][2][4] |

| Molecular Weight | 250.11 g/mol | [2][3][5] |

| Appearance | Pale yellow to light brown crystals/powder | [1][3][6] |

| Melting Point | 63-71 °C | [1][2] |

| Purity | ≥97% (HPLC/GC) | [1][2][3] |

| SMILES String | CCOC(=O)c1sc(Br)nc1C | [2][4] |

| InChI Key | CFBIOWPDDZPIDP-UHFFFAOYSA-N | [2][4] |

| Storage Conditions | 0-8°C, under inert atmosphere | [1][7] |

Synthesis and Reactivity

The synthesis of ethyl 2-bromo-4-methylthiazole-5-carboxylate typically involves the bromination of its amino precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate. The reactivity of the compound is dominated by the presence of the bromine atom at the 2-position of the thiazole ring, which serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Precursor)

A common and efficient method for the synthesis of the precursor involves a one-pot reaction from commercially available starting materials.[7]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [7]

-

To a mixture of ethyl acetoacetate (1 equivalent) in a solution of water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (NBS) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add aqueous ammonia.

-

Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes and then filter.

-

Wash the filter cake with water and recrystallize from ethyl acetate to yield the pure product.

Bromination to Yield Ethyl 2-bromo-4-methylthiazole-5-carboxylate

The conversion of the 2-amino group to a bromine atom can be achieved through a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Bromination

-

Suspend ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid.

-

Cool the suspension in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Key Reactions: Suzuki-Miyaura Coupling

The bromine atom at the 2-position is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This reaction is crucial for the synthesis of many pharmaceutical agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8][9]

-

In a reaction vessel, combine ethyl 2-bromo-4-methylthiazole-5-carboxylate (1 equivalent), an aryl or heteroaryl boronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or potassium phosphate (2-3 equivalents).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a highly valued intermediate in the synthesis of various pharmaceuticals, owing to the prevalence of the thiazole scaffold in bioactive molecules.[10]

Synthesis of Febuxostat

A prominent application of this compound is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[4] The synthesis involves the coupling of the thiazole core with a substituted phenyl moiety, followed by hydrolysis of the ethyl ester.

Simplified Synthetic Scheme for Febuxostat

Caption: Simplified synthetic pathway to Febuxostat.

Role in the Development of Novel Therapeutic Agents

The thiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][10] Derivatives of ethyl 2-bromo-4-methylthiazole-5-carboxylate are being investigated for various therapeutic applications.

Signaling Pathways Targeted by Thiazole Derivatives

Thiazole-containing compounds have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and VEGFR pathways.[3][11][12]

Caption: Thiazole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Serious Eye Damage | H318: Causes serious eye damage |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[2][4]

Conclusion

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a cornerstone intermediate for the synthesis of complex organic molecules with significant biological activities. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable platform for the generation of diverse chemical libraries for drug discovery. The established role of this compound in the synthesis of febuxostat, coupled with the broad therapeutic potential of the thiazole scaffold, ensures its continued importance in the fields of medicinal chemistry and drug development. Future research will likely focus on exploring novel transformations of this versatile building block to access new chemical entities with enhanced therapeutic profiles.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 2-bromo-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the anti-gout medication Febuxostat.[1] Its thiazole core, a common scaffold in biologically active molecules, and the presence of a reactive bromine atom make it a versatile intermediate for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications.

Molecular Structure and Properties

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is characterized by a five-membered thiazole ring substituted with a bromo group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | |

| IUPAC Name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | [2] |

| CAS Number | 22900-83-0 | |

| Appearance | Solid | |

| Melting Point | 65-69 °C | |

| SMILES | CCOC(=O)C1=C(N=C(S1)Br)C | [2] |

| InChIKey | CFBIOWPDDZPIDP-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

The synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is typically achieved through a two-step process starting from ethyl acetoacetate. The first step involves the formation of the key intermediate, ethyl 2-amino-4-methylthiazole-5-carboxylate, which is then converted to the final product via a Sandmeyer-type reaction.

Experimental Protocols

Step 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This procedure is adapted from a reported one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates.[3][4]

-

Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Water, Tetrahydrofuran (THF), Ammonia solution.

-

Procedure:

-

To a mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (0.06 mol) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Add thiourea (0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.

-

After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution to basify the mixture, leading to the precipitation of a yellow solid.

-

Stir the suspension at room temperature for 10 minutes and then filter the precipitate.

-

Wash the filter cake with water and recrystallize from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Step 2: Diazotization and Bromination of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Sandmeyer Reaction)

This is a representative protocol based on the principles of the Sandmeyer reaction for the conversion of an amino group on a heterocyclic ring to a bromo group.[5][6][7]

-

Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, Sodium nitrite, Hydrobromic acid (HBr), Copper(I) bromide (CuBr), Water, Diethyl ether.

-

Procedure:

-

Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in an aqueous solution of hydrobromic acid at a low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature. This forms the diazonium salt.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

-

Applications in Drug Development

The primary application of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is as a key intermediate in the synthesis of Febuxostat.[1] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout.[8][9] The bromo-thiazole moiety of Ethyl 2-bromo-4-methylthiazole-5-carboxylate allows for coupling reactions, such as the Suzuki coupling, to introduce the substituted phenyl ring necessary for the final structure of Febuxostat.

Logical Relationships and Experimental Workflows

As Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a synthetic intermediate, a direct signaling pathway is not applicable. Instead, the following diagram illustrates the logical workflow of its synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. US8969582B2 - Preparation of febuxostat - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromo-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of synthesized Ethyl 2-bromo-4-methylthiazole-5-carboxylate can be confirmed through a combination of spectroscopic techniques. The key data points are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data available as a spectrum, peak list not provided in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from ethyl acetoacetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceuticals. For instance, it is a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] This technical guide provides a comprehensive overview of the synthetic route to Ethyl 2-bromo-4-methylthiazole-5-carboxylate, commencing from the readily available starting material, ethyl acetoacetate. The synthesis is a multi-step process involving the well-established Hantzsch thiazole synthesis followed by a Sandmeyer-type bromination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the reaction pathways and workflows.

Overall Synthetic Pathway

The synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate from ethyl acetoacetate proceeds through a two-stage process. The initial stage is the formation of the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate, via the Hantzsch thiazole synthesis. The subsequent stage involves the conversion of the 2-amino group to a bromo group through a diazotization-bromination reaction.

Figure 1: Overall synthetic route from ethyl acetoacetate.

Stage 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

The initial and crucial step is the construction of the thiazole ring using the Hantzsch synthesis. This involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific synthesis, ethyl acetoacetate is first halogenated at the α-position to form an α-haloacetoacetate, which then undergoes cyclocondensation with thiourea.

Experimental Protocol: One-Pot Synthesis

A practical and efficient one-pot procedure for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which avoids the isolation of the intermediate α-haloacetoacetate, thereby simplifying the process and potentially increasing the overall yield.[2]

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solvent system of water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added.

-

The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

Thiourea (3.80 g, 0.05 mol) is then added to the mixture.

-

The reaction mixture is heated to 80°C for 2 hours.

-

After completion of the reaction, the mixture is worked up to isolate the product.

An alternative procedure utilizes ethyl 2-chloroacetoacetate as the starting material.[3]

Procedure using Ethyl 2-chloroacetoacetate:

-

Prepare a solution of ethyl acetate in ethanol (10-35% mass fraction). Add thiourea and a catalytic amount of sodium carbonate.

-

Heat the mixture to 40-55°C and add ethyl 2-chloroacetoacetate dropwise.

-

After the addition is complete, raise the temperature to 60-70°C and maintain for 5-5.5 hours.

-

Distill off the majority of the solvent, cool to room temperature, and filter.

-

The filtrate is then added to water, and the pH is adjusted to 9-10 with a caustic soda solution.

-

The precipitated product is filtered and dried under vacuum.

Quantitative Data for Stage 1

| Parameter | Value | Reference |

| Yield | >98% (using ethyl 2-chloroacetoacetate) | [3] |

| Melting Point | 172-173 °C | [3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [4] |

| Molecular Weight | 186.23 g/mol | [4] |

Workflow for One-Pot Synthesis

References

- 1. Page loading... [guidechem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromo-4-methylthiazole-5-carboxylate has emerged as a highly versatile and valuable building block in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features, including a reactive bromine atom and an ester functional group on a thiazole core, provide a powerful scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is fundamental for its effective use in synthesis. The following tables summarize its key data points.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 22900-83-0 |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 65-69 °C |

| Purity | Typically ≥97% |

Table 2: Predicted Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | Assignment |

| 4.35 (q, J = 7.1 Hz, 2H) | -OCH₂ CH₃ |

| 2.65 (s, 3H) | -CH₃ |

| 1.38 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ |

Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

The synthesis of the title compound is typically achieved in a two-step sequence starting from readily available commercial reagents. The first step involves the Hantzsch thiazole synthesis to form the 2-aminothiazole precursor, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Experimental Protocol: Synthesis of Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Step 1: One-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

-

To a stirred mixture of ethyl acetoacetate (13.0 g, 0.1 mol) in a solvent mixture of water (100 mL) and THF (40 mL) cooled to below 0°C in an ice-salt bath, slowly add N-bromosuccinimide (NBS) (21.0 g, 0.12 mol).

-

Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of ethyl acetoacetate by thin-layer chromatography (TLC).

-

Once the starting material is consumed, add thiourea (7.6 g, 0.1 mol) to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

-

After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

-

Wash the filter cake thoroughly with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.

Step 2: Diazotization and Bromination (Sandmeyer Reaction) [2][3][4]

-

To a well-stirred solution of hydrobromic acid (48%), add ethyl 2-amino-4-methylthiazole-5-carboxylate (0.1 mol) at 0-5°C.

-

Slowly add a solution of sodium nitrite (0.11 mol) in a minimal amount of water, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Utility as a Building Block in Cross-Coupling Reactions

The bromine atom at the 2-position of the thiazole ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, making it a cornerstone for generating libraries of compounds for drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a flame-dried Schlenk flask, combine Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add an anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 2-aryl-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Sonogashira Coupling[6]

-

To a Schlenk flask, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF, 5 mL), an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).

-

Stir the reaction mixture at room temperature or heat to 40-60°C until the starting material is consumed, as monitored by TLC.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the 2-alkynyl-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

-

Add anhydrous toluene or dioxane (5 mL).

-

Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the product by column chromatography to yield the 2-amino-4-methylthiazole-5-carboxylate derivative.

Experimental Protocol: Stille Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 mmol) and the organostannane reagent (1.1 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and an anhydrous solvent like toluene or DMF (5 mL).

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture to 90-110°C and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature.

-

Dilute the reaction with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of Ethyl 2-bromo-4-methylthiazole-5-carboxylate have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E, plays a pivotal role in the G1/S transition of the cell cycle. Inhibitors of CDK2 can induce cell cycle arrest and apoptosis in cancer cells. Many potent CDK2 inhibitors feature a substituted thiazole core derived from the title building block.

Caption: CDK2 signaling pathway and the point of inhibition.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality. The thiazole scaffold has been incorporated into novel PARP inhibitors.

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow: From Building Block to Bioactive Leads

The strategic use of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in a drug discovery program typically follows a structured workflow, from library synthesis to the identification of lead compounds.

Caption: A typical drug discovery workflow utilizing the title building block.

References

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. Its utility as a versatile intermediate is well-documented, particularly in the synthesis of antimicrobial agents and the potent anti-gout therapeutic, Febuxostat.[1] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective handling, reaction optimization, formulation, and storage. This technical guide provides a comprehensive overview of the known properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate and outlines standardized methodologies for determining its solubility and stability profiles.

Core Physicochemical Properties

A summary of the fundamental physical and chemical properties of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is presented below. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | C₇H₈BrNO₂S | [2][3] |

| Molecular Weight | 250.11 g/mol | [2][3] |

| CAS Number | 22900-83-0 | [2][3] |

| Appearance | Solid, Pale yellow crystals | [4] |

| Melting Point | 63-71 °C | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 0-8°C, under an inert atmosphere is recommended for long-term storage. | [4][5] |

Solubility Profile

Currently, specific quantitative solubility data for Ethyl 2-bromo-4-methylthiazole-5-carboxylate in a range of common laboratory solvents is not extensively reported in publicly available literature. However, based on its chemical structure—a substituted thiazole ester—a qualitative assessment suggests it is likely to be soluble in a variety of organic solvents. To address this knowledge gap, a systematic experimental approach is necessary.

Experimental Protocol for Solubility Determination

The following protocol outlines a standardized method for quantitatively determining the solubility of Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Objective: To determine the equilibrium solubility of the compound in various solvents at different temperatures.

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2-bromo-4-methylthiazole-5-carboxylate to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of Ethyl 2-bromo-4-methylthiazole-5--carboxylate.

-

Calculate the solubility of the compound in each solvent at the specified temperature, typically expressed in mg/mL or g/100mL.

-

The following diagram illustrates the general workflow for this experimental protocol.

Stability Profile and Degradation Pathways

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

General Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of Ethyl 2-bromo-4-methylthiazole-5-carboxylate under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).

-

Basic Hydrolysis: The compound is dissolved in a suitable solvent and treated with a basic solution (e.g., 0.1 M NaOH) at room or elevated temperatures.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3-30% H₂O₂) in a suitable solvent.

-

Thermal Degradation: The solid compound is exposed to dry heat at elevated temperatures.

-

Photodegradation: The compound, in both solid and solution forms, is exposed to UV and visible light. A study on a similar thiazole-containing compound indicated that photodegradation can occur via a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges.[6]

Procedure:

-

Sample Preparation: Prepare solutions of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in appropriate solvents for each stress condition.

-

Stress Application: Expose the samples to the respective stress conditions for defined periods.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be employed to identify the mass of the degradation products, aiding in structure elucidation.

The following diagram outlines the logical flow for conducting forced degradation studies.

Conclusion

Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a valuable synthetic intermediate. While its basic physicochemical properties are known, there is a clear need for comprehensive, quantitative data regarding its solubility and stability. The experimental protocols outlined in this guide provide a robust framework for researchers to generate this critical information. Such data will enable better control over synthetic processes, facilitate the development of stable formulations, and ensure the quality and reliability of this important chemical compound in research and development.

References

- 1. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Heterocyclic compounds, particularly those containing the thiazole nucleus, have consistently demonstrated a broad spectrum of pharmacological activities. Among the myriad of thiazole-based building blocks, Ethyl 2-bromo-4-methylthiazole-5-carboxylate has emerged as a highly versatile and valuable scaffold. Its unique structural features, including a reactive bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position, provide a fertile ground for chemical modifications, enabling the generation of diverse compound libraries with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide delves into the core applications of Ethyl 2-bromo-4-methylthiazole-5-carboxylate in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.

Synthetic Versatility: A Gateway to Diverse Chemical Matter

The bromine atom at the 2-position of Ethyl 2-bromo-4-methylthiazole-5-carboxylate serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling extensive structure-activity relationship (SAR) studies. The most commonly employed transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

Applications in Oncology: Targeting Key Signaling Pathways

Derivatives of Ethyl 2-bromo-4-methylthiazole-5-carboxylate have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in tumor growth, proliferation, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Several studies have demonstrated that 2,4-disubstituted thiazole derivatives can act as potent VEGFR-2 inhibitors. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones, synthesized from a thiazole precursor, exhibited significant VEGFR-2 inhibitory activity.[1]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Ethyl 2-bromo-thiazole carboxylate has been utilized as a starting material for the synthesis of PI3K/Akt/mTOR signaling pathway inhibitors.[2] For example, a series of novel thiazole derivatives were designed and synthesized as PI3K/mTOR dual inhibitors, with some compounds exhibiting potent antiproliferative activity against a panel of 60 different cancer cell lines.[3]

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells. Thiazole derivatives synthesized from Ethyl 2-bromo-4-methylthiazole-5-carboxylate precursors have been shown to induce these cellular events. For instance, certain 2,4-disubstituted thiazole derivatives have been reported to cause cell cycle arrest at the G1/S or G2/M phase and induce apoptosis in various cancer cell lines.[1][4]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected thiazole derivatives synthesized using Ethyl 2-bromo-4-methylthiazole-5-carboxylate or similar precursors.

Table 1: In Vitro Anticancer Activity (IC50) of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |

| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [1] |

| HepG2 (Liver) | 26.8 ± 1.62 | [1] | |

| 4d | MDA-MB-231 (Breast) | 1.21 | [3] |

| 4b (different series) | MDA-MB-231 (Breast) | 3.52 | [3] |

| PVS 03 | MDAMB-231 (Breast) | Not specified, but showed best activity | [5] |

| 2e | A549 (Lung) | Significantly higher cytotoxicity than doxorubicin | [4] |

| TK-10 (Renal) | Significantly higher cytotoxicity than doxorubicin | [4] | |

| 2h | A549 (Lung) | Significantly higher cytotoxicity than doxorubicin | [4] |

| TK-10 (Renal) | Significantly higher cytotoxicity than doxorubicin | [4] | |

| 2j | A549 (Lung) | Significantly higher cytotoxicity than doxorubicin | [4] |

| TK-10 (Renal) | Significantly higher cytotoxicity than doxorubicin | [4] |

Table 2: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| 4c | 0.15 | [1] |

| Sorafenib (Reference) | 0.059 | [1] |

| Thiadiazole 7b | 0.04065 | [6] |

| Thiadiazole 14 | 0.103 | [7] |

Antimicrobial Applications

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various microbial strains.

Table 3: Antimicrobial Activity (MIC) of Thiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2a | Staphylococcus epidermidis | 250 | [1] |

| Candida albicans | Zone of inhibition: 20.0 mm | [1] | |

| 2b | Pseudomonas aeruginosa | 375 | [1] |

| Candida glabrata | Zone of inhibition: 21.0 mm | [1] | |

| 2d | Staphylococcus aureus | 250 | [1] |

| 2g | Escherichia coli | 375 | [1] |

| 4a8 demethylated (5a8) | Candida albicans | 9 (as MIC80) | [10] |

| Thiazole-benzazole 3d | C. parapsilopsis | 15.63 | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for key transformations involving Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylthiazole-5-carboxylates

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate with an arylboronic acid.

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)

-

Triphenylphosphine (PPh3) (0.08 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylthiazole-5-carboxylate.[12][13]

Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylthiazole-5-carboxylates

This protocol outlines a general procedure for the palladium/copper-catalyzed coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate with a terminal alkyne.

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate, Pd(PPh3)2Cl2, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[14][15]

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methylthiazole-5-carboxylates

This protocol provides a general method for the palladium-catalyzed amination of Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk tube, add Pd2(dba)3, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, Ethyl 2-bromo-4-methylthiazole-5-carboxylate, and the amine.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[11][16]

Conclusion

Ethyl 2-bromo-4-methylthiazole-5-carboxylate has proven to be a remarkably versatile and valuable building block in medicinal chemistry. Its amenability to a range of powerful cross-coupling reactions allows for the efficient generation of diverse libraries of novel compounds. The derivatives synthesized from this scaffold have demonstrated significant potential as anticancer agents, targeting key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR, and as antimicrobial agents. The data and protocols presented in this guide underscore the immense potential of this core structure in the ongoing quest for new and effective therapeutic agents. Further exploration of the chemical space accessible from this starting material is warranted and holds great promise for future drug discovery endeavors.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jptcp.com [jptcp.com]

- 6. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions with Ethyl 2-bromo-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate with various aryl and heteroaryl boronic acids. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel 2-aryl-4-methylthiazole-5-carboxylate derivatives, a class of compounds with significant therapeutic potential.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of biologically active compounds.[1] Specifically, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate are recognized as crucial building blocks for medicinally important agents and have demonstrated activities in therapeutic areas such as allergies, hypertension, inflammation, and schizophrenia.[1] Furthermore, these derivatives have shown potential as antineoplastic agents, exhibiting significant antileukemic activity.[1] The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the C-C bond formation, enabling the synthesis of diverse libraries of 2-aryl-4-methylthiazole-5-carboxylates for further investigation in drug discovery programs.[2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Data Presentation: Typical Reaction Conditions

While specific yields for the Suzuki coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate are not extensively reported, the following table summarizes typical conditions based on analogous reactions with other bromothiazole derivatives. Optimization is often necessary for each specific substrate combination.

| Component | Example | Molar Equivalents/mol% | Purpose |

| Aryl Halide | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 1.0 | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Nucleophilic partner |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1 - 5 mol% | Catalyst |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] | 1 - 5 mol% | Catalyst | |

| Palladium(II) Acetate [Pd(OAc)₂] | 1 - 5 mol% | Pre-catalyst | |

| Base | Potassium Carbonate (K₂CO₃) | 2 - 3 | Activates boronic acid |

| Potassium Phosphate (K₃PO₄) | 2 - 3 | Activates boronic acid | |

| Cesium Carbonate (Cs₂CO₃) | 2 - 3 | Activates boronic acid | |

| Solvent | 1,4-Dioxane/Water (e.g., 4:1) | - | Reaction medium |

| Toluene/Water | - | Reaction medium | |

| Dimethylformamide (DMF) | - | Reaction medium | |

| Temperature | 80 - 110 °C | - | Reaction condition |

| Reaction Time | 2 - 24 hours | - | Reaction condition |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate. This protocol is adapted from established procedures for the coupling of other bromo-heterocycles and should be optimized for specific substrates.[2][3]

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or microwave vial, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-aryl-4-methylthiazole-5-carboxylate.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and potential drug discovery application of Ethyl 2-aryl-4-methylthiazole-5-carboxylates via Suzuki coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Febuxostat intermediate using Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Application Notes & Protocols for the Synthesis of a Key Febuxostat Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a crucial intermediate in the production of Febuxostat, a potent xanthine oxidase inhibitor used in the treatment of gout and hyperuricemia. The synthesis route described herein utilizes a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

The starting material for this synthesis is Ethyl 2-bromo-4-methylthiazole-5-carboxylate, which is coupled with 3-cyano-4-isobutoxyphenylboronic acid pinacol ester. This approach offers a convergent and efficient pathway to the desired intermediate. The bromine substituent on the thiazole ring provides an excellent reactive site for this palladium-catalyzed cross-coupling reaction.

Experimental Protocols

Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-bromo-4-methylthiazole-5-carboxylate with 3-cyano-4-isobutoxyphenylboronic acid pinacol ester.

Materials:

-

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

-

3-cyano-4-isobutoxyphenylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add Ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 eq), 3-cyano-4-isobutoxyphenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of the Febuxostat Intermediate.

| Parameter | Value |

| Starting Materials | |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 1.0 equivalent |

| 3-cyano-4-isobutoxyphenylboronic acid pinacol ester | 1.2 equivalents |

| Catalyst & Base | |

| Pd(dppf)Cl₂ | 0.05 equivalents |

| K₂CO₃ | 3.0 equivalents |

| Reaction Conditions | |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Results | |

| Yield of Pure Product | 75-85% (Typical) |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Visualizations

Caption: Synthetic pathway for the Febuxostat intermediate.

Caption: Step-by-step experimental workflow for the synthesis.

Application Notes and Protocols: Ethyl 2-bromo-4-methylthiazole-5-carboxylate in Antimicrobial Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-bromo-4-methylthiazole-5-carboxylate as a versatile starting material for the development of novel antimicrobial agents. This document details the synthesis of bioactive thiazole derivatives, their antimicrobial efficacy, and insights into their potential mechanisms of action.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects. Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a key building block in the synthesis of a diverse range of thiazole-containing compounds. The bromine atom at the 2-position serves as a versatile handle for introducing various substituents, allowing for the fine-tuning of the molecule's biological activity.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various thiazole derivatives synthesized from Ethyl 2-bromo-4-methylthiazole-5-carboxylate and related starting materials. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µM.

Table 1: Antibacterial Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

| Compound | E. coli (MIC/MBC) | B. cereus (MIC/MBC) | MRSA (MIC/MBC) | P. aeruginosa (MIC/MBC) |

| 1 | Good Activity | Good Activity | - | - |

| 4 | Good Activity | Good Activity | Better than reference | - |

| 8 | - | - | Better than reference | - |

| 10 | Good Activity | Good Activity | - | - |

| 12 | - | - | Better than reference | - |

| 13 | Good Activity | Good Activity | - | - |

| 14 | - | - | Better than reference | - |

| 15 | - | - | Better than reference | - |

| Ampicillin | Reference | Reference | Inactive | Reference |

| Streptomycin | Reference | Reference | Bacteriostatic | Reference |

Note: "Good Activity" indicates notable efficacy as described in the source. "Better than reference" indicates higher potency than the standard antibiotics used in the study. Dashes indicate data not provided or not highlighted in the source.

Table 2: Antifungal Activity of 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones [1]

| Compound | Antifungal Activity |

| 10 | Most Active |

| Majority of Compounds | Better than Ketoconazole |

Note: The majority of the tested compounds in this series demonstrated superior antifungal activity compared to the reference drug, Ketoconazole.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives, which can be adapted from various starting materials, including those derived from Ethyl 2-bromo-4-methylthiazole-5-carboxylate.

Materials:

-

Ethyl bromopyruvate or a suitable α-halo-ketoester

-

Thiourea or substituted thiourea

-

Ethanol (99.9%)

-

Sodium hydroxide (2 M solution)

-

Ice

-

Glacial acetic acid

-

Appropriate aldehyde or ketone

-

Ethyl acetate

Procedure:

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (or derivative) [2]

-

In a round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol.

-

Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water.

-

Basify the solution to pH 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified ethyl 2-aminothiazole-4-carboxylate derivative.

Step 2: Synthesis of Schiff Bases [2]

-

Dissolve the synthesized ethyl 2-aminothiazole-4-carboxylate derivative (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture.

-

Stir and reflux the reaction mixture for 12 hours, monitoring its progress by TLC.

-

After cooling, evaporate the excess solvent using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Allow crystals to form over a few days to obtain the purified Schiff base derivative.

Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives.[3][4][5][6][7]

Materials:

-

Synthesized thiazole compounds

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%)

-